3-(2-Hydroxyethyl)cyclohexanone 3-(2-Hydroxyethyl)cyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743771
InChI: InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

3-(2-Hydroxyethyl)cyclohexanone

CAS No.:

Cat. No.: VC15743771

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyethyl)cyclohexanone -

Specification

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 3-(2-hydroxyethyl)cyclohexan-1-one
Standard InChI InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2
Standard InChI Key WFGVSEXEHXSKPI-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(=O)C1)CCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Formula

3-(2-Hydroxyethyl)cyclohexanone is systematically named as 3-(2-hydroxyethyl)cyclohexan-1-one under IUPAC conventions. Its molecular formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2 reflects a cyclohexanone backbone modified by a 2-hydroxyethyl group. The SMILES notation O=C1CCCC(CCO)C1\text{O=C1CCCC(CCO)C1} accurately represents its stereochemistry .

Physicochemical Properties

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight142.2 g/mol
Purity97% (commercial grade)
Boiling PointNot reported
Melting PointNot reported
Density~1.05 g/cm³ (estimated)
SolubilityMiscible in polar organic solvents

The compound’s hydroxy and ketone functional groups confer both hydrophilic and lipophilic characteristics, making it soluble in ethanol, acetone, and dichloromethane .

Synthesis and Manufacturing

Laboratory-Scale Preparation

Small-scale synthesis may involve:

  • Aldol Condensation: Reacting cyclohexanone with ethylene oxide under basic conditions to form the hydroxyethyl adduct.

  • Purification: Chromatographic separation (e.g., silica gel) to isolate the product .
    Reported yields for similar compounds reach 53% after optimization , though specific data for 3-(2-hydroxyethyl)cyclohexanone remain scarce.

Reactivity and Functionalization

Oxidation and Reduction

The ketone group in 3-(2-hydroxyethyl)cyclohexanone is susceptible to reduction using agents like sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation, yielding corresponding cyclohexanol derivatives. Conversely, oxidation of the hydroxyethyl side chain could generate carboxylic acids or ketones, though such transformations require careful control to avoid over-oxidation.

Etherification and Esterification

The hydroxyl group participates in etherification (e.g., with alkyl halides) or esterification (e.g., with acyl chlorides). These reactions expand its utility in synthesizing surfactants or polymer precursors .

Applications in Scientific Research

Pharmaceutical Intermediates

3-(2-Hydroxyethyl)cyclohexanone is employed in constructing bioactive molecules. For instance, its cyclohexane ring serves as a rigid scaffold in drug candidates targeting neurological disorders. Derivatives of this compound have shown preliminary activity in in vitro models of inflammation and cancer .

Polymer Chemistry

The compound’s bifunctional nature (ketone and alcohol) makes it a candidate for polycondensation reactions. Copolymerizing it with diacids or diesters could yield polyesters with tailored thermal properties .

Research Gaps and Future Directions

Despite its utility, critical data gaps persist:

  • Thermodynamic Properties: Experimental determination of boiling/melting points.

  • Catalytic Applications: Exploration in asymmetric synthesis.

  • Toxicological Profiles: Systematic in vivo safety studies.

Future research should prioritize scalable synthesis routes and mechanistic studies to unlock broader industrial applications.

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